Cas no 92146-82-2 (tert-Butyl 3-aminobenzoate)

tert-Butyl 3-aminobenzoate structure
tert-Butyl 3-aminobenzoate structure
tert-Butyl 3-aminobenzoate
92146-82-2
C11H15NO2
193.242303133011
MFCD00729048
803539
2737408

tert-Butyl 3-aminobenzoate Properties

Names and Identifiers

    • tert-Butyl 3-aminobenzoate
    • Benzoic acid, 3-amino-,1,1-dimethylethyl ester
    • 1,1-Dimethylethyl 3-aminobenzoate (ACI)
    • Benzoic acid, m-amino-, tert-butyl ester (7CI)
    • 3-Aminobenzoic acid tert-butyl ester
    • CS-0130430
    • SY003973
    • 92146-82-2
    • UNII-CVE73CZ65H
    • DTXSID4049373
    • AC-7104
    • DTXCID1029332
    • Z600614512
    • SCHEMBL381125
    • Benzoic acid, 3-amino-, tert.-butyl ester
    • CAS-92146-82-2
    • TERT-BUTYL-3-AMINOBENZOATE
    • PS-4335
    • t-butyl 3-aminobenzoate
    • EN300-262030
    • 3-amino-benzoic acid tert-butyl ester
    • 3-Amino-benzoic acid t-butyl ester
    • (3-Amino-phenyl)-carboxylic acid-tert-butyl ester
    • CHEMBL3187046
    • Tox21_202904
    • NCGC00260450-01
    • 1,1-dimethylethyl 3-aminobenzoate
    • Benzoic acid, 3-amino-, 1,1-dimethylethyl ester
    • MFCD00729048
    • CHEBI:195132
    • TERT-BUTYL3-AMINOBENZOATE
    • AKOS009159044
    • DB-001862
    • tert-Butyl 3-aminobenzoate, >=97.0% (NT)
    • 3-amino benzoic acid t-butyl ester
    • CVE73CZ65H
    • AB1269
    • +Expand
    • MFCD00729048
    • YGIRNXMYJLWFLH-UHFFFAOYSA-N
    • 1S/C11H15NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3
    • O=C(C1C=C(N)C=CC=1)OC(C)(C)C

Computed Properties

  • 193.11000
  • 1
  • 3
  • 3
  • 193.110278721g/mol
  • 14
  • 208
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.1
  • 52.3Ų

Experimental Properties

  • 2.80530
  • 52.32000
  • 81 °C

tert-Butyl 3-aminobenzoate Security Information

  • GHS07 GHS07
  • 3
  • S26; S36
  • R36/37/38
  • Xi Xi
  • NONH for all modes of transport
  • H315-H319-H335
  • P261-P305+P351+P338
  • Keep in dark place,Sealed in dry,2-8°C(BD29899)
  • 36/37/38
  • Warning

tert-Butyl 3-aminobenzoate Customs Data

  • 2922499990
  • China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

tert-Butyl 3-aminobenzoate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GSCJ-1g
TERT-BUTYL 3-AMINOBENZOATE
92146-82-2 97%
1g
$14.00 2024-04-20
A2B Chem LLC
AH82435-1g
tert-Butyl 3-aminobenzoate
92146-82-2 ≥97%
1g
$11.00 2024-07-18
Aaron
AR00GSKV-250mg
TERT-BUTYL 3-AMINOBENZOATE
92146-82-2 97%
250mg
$6.00 2024-07-18
abcr
AB145586-1 g
t-Butyl 3-aminobenzoate; 95%
92146-82-2
1g
€83.00 2022-06-12
Alichem
A019095264-100g
tert-Butyl 3-aminobenzoate
92146-82-2 95%
100g
$728.70 2023-08-31
Ambeed
A640854-1g
tert-Butyl 3-aminobenzoate
92146-82-2 97%
1g
$17.0 2024-07-16
Apollo Scientific
OR2417-1g
tert-Butyl 3-aminobenzoate
92146-82-2
1g
£85.00 2024-07-20
Chemenu
CM160756-100g
tert-Butyl 3-aminobenzoate
92146-82-2 95%
100g
$649
Enamine
EN300-262030-0.05g
tert-butyl 3-aminobenzoate
92146-82-2 95%
0.05g
$19.0 2024-06-18
eNovation Chemicals LLC
D687656-5g
tert-Butyl 3-Aminobenzoate
92146-82-2 97%
5g
$125 2021-09-25

tert-Butyl 3-aminobenzoate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  2 h, 95 °C
Reference
Innovative Multipodal Ligands Derived from Troeger's Bases for the Sensitization of Lanthanide(III) Luminescence
Trupp, Leandro ; Bruttomesso, Andrea C.; Varde, Mariana; Eliseeva, Svetlana V. ; Ramirez, Javier A.; et al, Chemistry - A European Journal, 2020, 26(70), 16900-16909

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ;  8 h, 45 °C
Reference
Carbamic acid 2-trimethylsilylethyl ester as a new ammonia equivalent for palladium-catalyzed amination of aryl halides
Mullick, Dibakar; Anjanappa, Prakash; Selvakumar, Kumaravel; Ruckmani, Kandasamy; Sivakumar, Manickam, Tetrahedron Letters, 2010, 51(46), 5984-5987

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
Reference
Rational Design of Substituted Diarylureas: A Scaffold for Binding to G-Quadruplex Motifs
Drewe, William C.; Nanjunda, Rupesh; Gunaratnam, Mekala; Beltran, Monica; Parkinson, Gary N.; et al, Journal of Medicinal Chemistry, 2008, 51(24), 7751-7767

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3.5 h
Reference
Ureylene derivatives as DNA oligonucleotide ligands and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ,  Water ;  2 h, 50 °C
Reference
Preparation of hydroxyethylamine derivatives for the treatment of Alzheimer's disease
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: tert-Butanol
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Reference
New selenyl linker for solid-phase synthesis of dehydropeptides
Nakamura, Kazuhiko; Ohnishi, Yuki; Horikawa, Eiji; Konakahara, Takeo; Kodaka, Masato; et al, Tetrahedron Letters, 2003, 44(29), 5445-5448

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Ammonia ,  Tripotassium phosphate Catalysts: Copper ,  2633071-98-2 Solvents: Dimethyl sulfoxide ,  Water ;  48 h, 80 °C
Reference
Porous polymeric ligand promoted copper-catalyzed C-N coupling of (hetero)aryl chlorides under visible-light irradiation
Wang, Erfei; Chen, Kaixuan; Chen, Yinan; Zhang, Jiawei; Lin, Xinrong; et al, Science China: Chemistry, 2021, 64(1), 17-21

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Cesium fluoride Solvents: Dimethylformamide ;  36 h, 130 °C
Reference
2-(Trimethylsilyl)ethanesulfonyl amide as a new ammonia equivalent for palladium-catalyzed amination of aryl halides
Anjanappa, Prakash; Mullick, Dibakar; Selvakumar, Kumaravel; Sivakumar, Manickam, Tetrahedron Letters, 2008, 49(31), 4585-4587

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 1 atm, rt
Reference
Selective and reversible modification of kinase cysteines with chlorofluoroacetamides
Shindo, Naoya ; Fuchida, Hirokazu; Sato, Mami; Watari, Kosuke; Shibata, Tomohiro; et al, Nature Chemical Biology, 2019, 15(3), 250-258

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  Rink Amide AM Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: tert-Butanol ,  1,4-Dioxane ;  18 - 20 h, 80 °C
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  45 min, rt
Reference
Palladium-Catalyzed Amination of Aryl Halides on Solid Support
Weigand, Klaus; Pelka, Sylvie, Organic Letters, 2002, 4(26), 4689-4692

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  4 h, 60 psi, 23 °C
Reference
Selective Urokinase-Type Plasminogen Activator Inhibitors. 1-(7-Sulfonamidoisoquinolinyl)guanidines
Fish, Paul V.; Barber, Christopher G.; Brown, David G.; Butt, Richard; Collis, Michael G.; et al, Journal of Medicinal Chemistry, 2007, 50(10), 2341-2351

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  4 h, 60 psi, 23 °C
Reference
Preparation of guanidinoisoquinolines as urokinase inhibitors
, United States, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  4 h, 60 psi, 23 °C
Reference
Preparation of isoquinolinylguanidines as urokinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 14

Reaction Conditions
Reference
Preparation of novel selenyl linkers and their use as intermediates for double bond-containing compounds
, Japan, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
Preparation of 1,5-benzodiazepine derivatives as CCK-A receptor agonists
, World Intellectual Property Organization, , ,

Synthetic Circuit 16

Reaction Conditions
Reference
Preparation of pyridone- and pyrimidoneacetamides and their intermediates and their pharmaceutical use as chymase inhibitors
, Japan, , ,

Synthetic Circuit 17

Reaction Conditions
Reference
Preparation of 1,4-benzodiazepin-2-one-1-acetamides as cholecystokinin-A receptor agonists
, World Intellectual Property Organization, , ,

Synthetic Circuit 18

Reaction Conditions
Reference
Preparation of CCK or gastrin modulating 5-heterocyclyl-1,5-benzodiazepinediones
, World Intellectual Property Organization, , ,

Synthetic Circuit 19

Reaction Conditions
Reference
Preparation of 1,5-benzodiazepine derivatives as cholecystokinin and/or gastrin antagonists
, World Intellectual Property Organization, , ,

tert-Butyl 3-aminobenzoate Raw materials

tert-Butyl 3-aminobenzoate Preparation Products

tert-Butyl 3-aminobenzoate Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:92146-82-2)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:92146-82-2)
TANG SI LEI
15026964105
2881489226@qq.com

tert-Butyl 3-aminobenzoate Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:92146-82-2)tert-Butyl 3-aminobenzoate
A844155
99%
100g
310.0